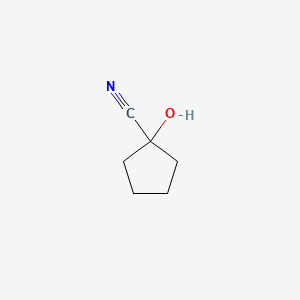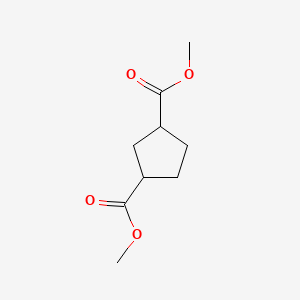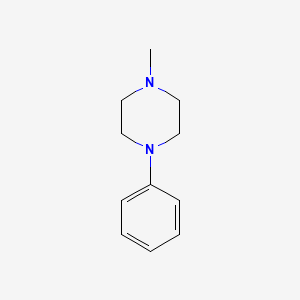
2-(Methoxymethyl)pyridine
Overview
Description
2-(Methoxymethyl)pyridine is a heterocyclic compound that features a pyridine ring, a six-membered aromatic ring with one nitrogen atom, substituted with a methoxymethyl group. This structural motif is found in various chemical compounds and can participate in numerous chemical reactions due to the presence of the reactive methoxy group and the pyridine nitrogen.
Synthesis Analysis
The synthesis of compounds related to this compound can involve various strategies. For instance, the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid leads to the formation of 2-hydroxypyrazolo[1,5-a]pyridine, which upon methylation with diazomethane or dimethyl sulfate can give derivatives such as 2-methoxypyrazolo[1,5-a]pyridine . Additionally, the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, such as 2,6-bis{[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}pyridine, involves the use of chiral auxiliaries and can be used to study equilibrium behavior in solution and complex formation with metals like copper .
Molecular Structure Analysis
The molecular structure of compounds containing the this compound moiety can be elucidated using techniques such as X-ray crystallography and spectroscopy. For example, the crystal structure of a compound with a related pyridine derivative was determined to be triclinic with specific space group parameters, and theoretical calculations were performed using Hartree-Fock and Density Functional Theory methods to compare with experimental data . Similarly, the structures of nickel(II) cubane compounds derived from pyridine-2-methoxide were characterized, revealing a tetrameric cubane structure with octahedrally coordinated nickel(II) atoms .
Chemical Reactions Analysis
Chemical reactions involving this compound derivatives can lead to the formation of various complex structures. For instance, the reaction of a pyridine derivative with silver(I) results in the self-assembly of a cyclic metalladecapyridine, which features a quadruply branched metallamacrocycle . The UV-irradiation of methyl 4-pyridinecarboxylate in methanol can lead to methoxylation at different positions on the pyridine ring depending on the presence of oxygen or nitrogen . Furthermore, the synthesis of heteroarylpyrimidines via Suzuki cross-coupling reactions can be achieved using pyrimidylboronic acid derivatives, including those with a methoxy group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be influenced by various substituents and the environment. For example, the optical properties of some pyridine derivatives were investigated using UV–vis absorption and fluorescence spectroscopy, and the effects of substituents on the emission spectra were interpreted . The magnetic properties of nickel(II) cubane compounds derived from pyridine-2-methoxide were studied, showing ferromagnetic behavior and fitting the data to a Hamiltonian model to obtain magnetic parameters .
Scientific Research Applications
Synthesis and Spectroscopic Analysis
2-(Methoxymethyl)pyridine derivatives have been synthesized and analyzed using various spectroscopic techniques. For example, Cetina et al. (2010) synthesized three pyridine derivatives and investigated their structural features through IR, electronic spectroscopy, UV–vis absorption, and fluorescence spectroscopy. The fluorescence spectra of these compounds were recorded in different solvents, providing insights into the effects of substituents on the emission spectra (Cetina et al., 2010).
Optical and Magnetic Properties
In the field of 4f metal chemistry, 2-(Hydroxymethyl)pyridine has been used to create a new family of Ln(III)(9) clusters with interesting physical properties. The Dy(III) member of this family exhibits single-molecule magnetism behavior, while the Eu(III) analogue shows intense red photoluminescence. This represents a significant advancement in dual functionality materials (Alexandropoulos et al., 2011).
Corrosion Inhibition
Pyridine derivatives, including this compound, have been studied for their corrosion inhibition properties. Ansari et al. (2015) explored the adsorption and inhibitory effects of these derivatives on steel corrosion in hydrochloric acid. The results indicated significant inhibition efficiency, which is crucial for industrial applications (Ansari et al., 2015).
Coordination Chemistry
This compound derivatives have been used to study coordination reactions with various metal complexes. Chen et al. (2018) explored the interactions of these derivatives with diperoxovanadium(V) complexes, providing insights into the relative reactivity among different 2-hydroxymethyl pyridine ligands and the formation of new seven-coordinate diperoxovanadium species (Chen et al., 2018).
Electrosynthesis and Reduction
Nonaka et al. (1981) investigated the electroreduction of various substituents on a pyridine ring, including hydroxymethyl and methoxymethyl groups. Their research offers valuable information on the reduction potentials and efficiencies of these groups, contributing to the understanding of electrochemical processes in organic chemistry (Nonaka et al., 1981).
Biological and Antitumor Activity
Although not directly related to this compound, studies on related pyridine derivatives have shown significant biological activities. Andreani et al. (2008) synthesized bis-indole derivatives connected by a pyridine or piperazine heterocycle, demonstrating notable antitumor activity in human cell lines. Such research underlines the potential of pyridine derivatives in medicinal chemistry (Andreani et al., 2008).
properties
IUPAC Name |
2-(methoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTSINVSGKAPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291485 | |
| Record name | 2-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23579-92-2 | |
| Record name | 2-(Methoxymethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23579-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 75841 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023579922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23579-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 2-(methoxymethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)






